4-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine can involve various methods, including electrophilic substitution reactions. For instance, nucleophilic aromatic substitution and Suzuki coupling reactions have been employed to introduce substituents at different positions on the pyrrolo[2,3-d]pyrimidine ring .
Molecular Structure Analysis
The molecular structure of 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine consists of a pyrrolopyrimidine core with a phenyl group attached at the 4-position. The nitrogen atoms at positions 1 and 3 form part of the six-membered ring .
Chemical Reactions Analysis
4-phenyl-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions. These include nucleophilic aromatic substitution and Suzuki coupling reactions. These reactions allow for the introduction of various functional groups at different positions on the pyrrolo[2,3-d]pyrimidine ring .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Properties
4-phenyl-7H-pyrrolo[2,3-d]pyrimidine derivatives have been extensively studied for their synthesis and chemical properties. For instance, N-Aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines were prepared through a reaction involving phosphorus pentoxide, triethylamine hydrochloride, and arylamine hydrochloride, showcasing a method for synthesizing these compounds (Jørgensen et al., 1985). Additionally, the structure of a Pyrrolo[2,3-d]pyrimidine compound was determined using X-ray structure analysis, emphasizing the importance of structural analysis in understanding these compounds (Peters & Kollenz, 1981).
Biological Activities
- Anti-inflammatory Activity : A study demonstrated that some pyrrolo[2,3-d]pyrimidine derivatives possess significant anti-inflammatory activities, indicating their potential use in treating inflammatory conditions (Mohamed et al., 2013).
- Phosphodiesterase Inhibition : Pyrrolo[2,3-d]pyrimidine compounds have been found to inhibit cAMP-phosphodiesterase, suggesting potential applications in modulating cellular signaling pathways (Klumpp et al., 1989).
- Anticancer and Radiosensitizing Agents : Certain pyrroles and pyrrolo[2,3-d]pyrimidines, particularly those with a sulfonamide moiety, have shown notable anticancer activities and potential as radiosensitizing agents (Ghorab et al., 2010).
Pharmaceutical Development
- Inhibitors of Dihydrofolate Reductase : Synthesized 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidines have been evaluated as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii, highlighting their potential pharmaceutical applications (Rosowsky et al., 2001).
- Tyrosine Kinase Inhibition : A class of 5,7-diphenyl-pyrrolo[2,3d]pyrimidines has been identified as potent inhibitors of the tyrosine kinase c-Src, indicating their potential in cancer therapy (Missbach et al., 2000).
- Adenosine Receptor Antagonists : Pyrrolo[2,3-d]pyrimidine derivatives have been studied for their affinity to adenosine receptors, suggesting their use in targeting specific receptor subtypes (Hess et al., 2000).
properties
IUPAC Name |
4-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-9(5-3-1)11-10-6-7-13-12(10)15-8-14-11/h1-8H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMVYDXYOLGHBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CNC3=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-7H-pyrrolo[2,3-d]pyrimidine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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